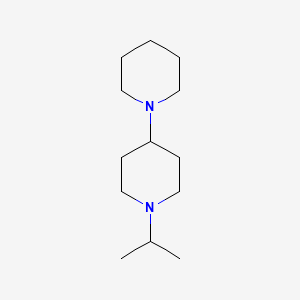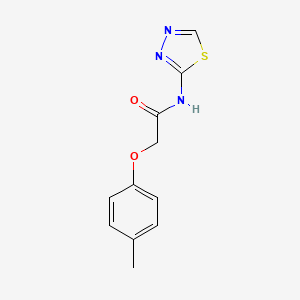![molecular formula C17H20N2O3 B5682180 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane](/img/structure/B5682180.png)
1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane, also known as NPA, is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane is not fully understood. However, studies have suggested that 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane may act as an inhibitor of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane may have beneficial effects on cognitive function, including memory and learning. 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane is its potential use as a tool to study protein-protein interactions and the role of neurotransmitters in the brain. However, one limitation of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane. One direction is the development of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the further study of the mechanism of action of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane and its potential use as a tool to study protein-protein interactions and the role of neurotransmitters in the brain. Additionally, the potential toxicity of 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane should be further studied to determine its safety for use in experiments.
Métodos De Síntesis
1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane can be synthesized using a two-step process. The first step involves the reaction of 2-nitrobenzaldehyde with furfural in the presence of sodium methoxide as a catalyst to form 5-(2-nitrophenyl)-2-furfural. The second step involves the reduction of 5-(2-nitrophenyl)-2-furfural with sodium borohydride in the presence of acetic acid to form 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane.
Aplicaciones Científicas De Investigación
1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane has been studied for its potential use as a tool to study protein-protein interactions. In neuroscience, 1-{[5-(2-nitrophenyl)-2-furyl]methyl}azepane has been studied for its potential use as a tool to study the role of neurotransmitters in the brain.
Propiedades
IUPAC Name |
1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-19(21)16-8-4-3-7-15(16)17-10-9-14(22-17)13-18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQKJVFKPXAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)


![3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-5-{[(2-methylbenzyl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5682112.png)
![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)
![2-methyl-1-{2-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-yl]-2-oxoethyl}quinolin-4(1H)-one](/img/structure/B5682133.png)
![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine](/img/structure/B5682134.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)



![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)